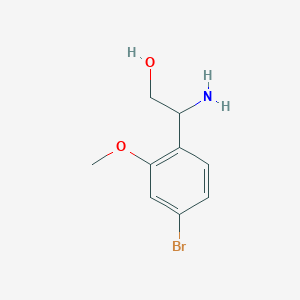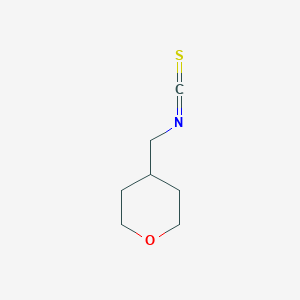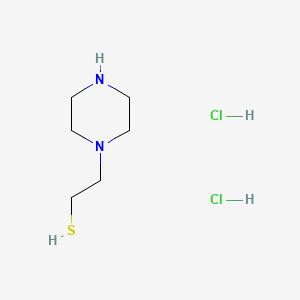
4-(2,2-Difluorocyclopropyl)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate is a chemical compound characterized by the presence of a difluorocyclopropyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate typically involves the introduction of the difluorocyclopropyl group onto a phenyl ring, followed by the attachment of the fluoranesulfonate group. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a phenyl derivative under suitable conditions to form the intermediate compound. This intermediate is then reacted with a fluoranesulfonate reagent to yield the final product .
Industrial Production Methods
Industrial production of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoranesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and difluorocyclopropyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, in substitution reactions, the product will be a new compound where the fluoranesulfonate group is replaced by the incoming nucleophile. In coupling reactions, the product will be a new carbon-carbon bonded compound .
Aplicaciones Científicas De Investigación
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coupling reactions to form complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to target molecules. The fluoranesulfonate group can also play a role in the compound’s solubility and stability, affecting its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate include other difluorocyclopropyl derivatives and phenyl fluoranesulfonates. Examples include:
- 4-(2,2-Difluorocyclopropyl)benzyl alcohol
- 2-(2,2-Difluorocyclopropyl)naphthalene
Uniqueness
The uniqueness of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H7F3O3S |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
1-(2,2-difluorocyclopropyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C9H7F3O3S/c10-9(11)5-8(9)6-1-3-7(4-2-6)15-16(12,13)14/h1-4,8H,5H2 |
Clave InChI |
CARUGMPATMLWRD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)C2=CC=C(C=C2)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)




![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)


![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)

![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)

